
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a sulfonate ester that is commonly used as a reagent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used extensively in scientific research due to its ability to modify proteins and peptides. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is commonly used as a reagent to determine the activity of proteases, enzymes that break down proteins. The compound is also used to study the structure and function of proteins, including their interactions with other molecules. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used in research related to cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester that modifies proteins by reacting with the amino acid residues in the protein. The compound specifically reacts with the amino acid cysteine, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the modification of the protein's structure and function.
Biochemical and Physiological Effects
The modification of proteins by 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can have various biochemical and physiological effects. The compound can alter the activity of enzymes and other proteins, affecting cellular processes such as metabolism, signaling, and gene expression. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the activity of certain proteases, which can be beneficial in the treatment of diseases such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable under a wide range of conditions. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is also highly specific in its reactivity with cysteine residues, allowing for precise modification of proteins. However, the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments can be limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in scientific research. One area of interest is the development of new methods for the synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and related compounds. Additionally, further research is needed to determine the optimal conditions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments and to identify potential applications in the treatment of diseases. Finally, the development of new techniques for the detection and analysis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-modified proteins could lead to new insights into the structure and function of proteins.
Métodos De Síntesis
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process that involves the reaction of various chemicals in the presence of specific catalysts. The synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate and morpholine-4-carbothioamide in the presence of a reducing agent such as zinc dust. The reaction results in the formation of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as a yellow solid.
Propiedades
Nombre del producto |
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Fórmula molecular |
C20H22N2O6S2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O6S2/c1-14(23)21-16-4-6-17(7-5-16)30(24,25)28-18-8-3-15(13-19(18)26-2)20(29)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Clave InChI |
RVGAVYHPRGJJSI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



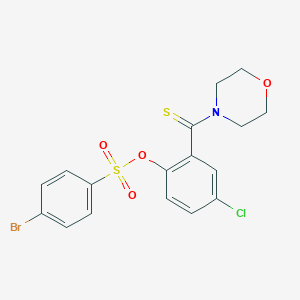


![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
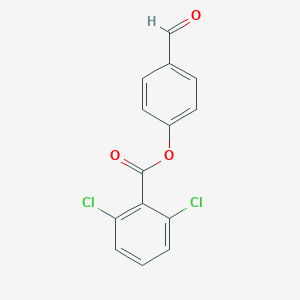
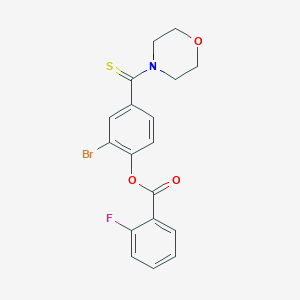
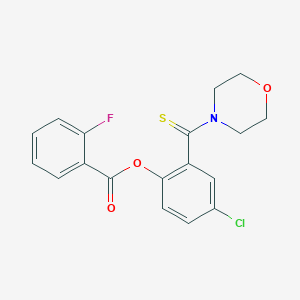

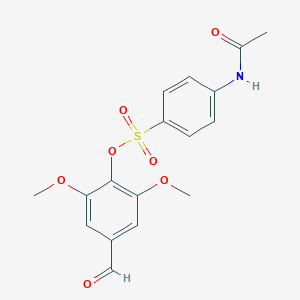
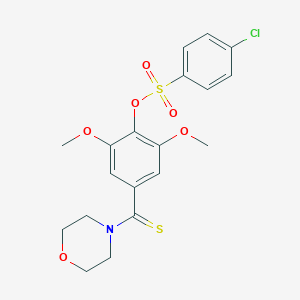
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)